molecular formula C12H7BrFN3 B2748260 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1516874-64-8

6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B2748260
CAS No.: 1516874-64-8
M. Wt: 292.111
InChI Key: MIBOVHXUHZRLSK-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1516874-64-8) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyridine family, a privileged scaffold recognized for its significant biological activities and presence in numerous active compounds . The bromine atom at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space. The core triazolopyridine structure is of substantial research interest for developing therapeutic agents. These compounds have demonstrated relevance as inhibitors for various targets, including JAK1 and JAK2 kinases, and have been investigated for applications in treating conditions such as cardiovascular disorders and type 2 diabetes . The specific substitution pattern with a 4-fluorophenyl group at the 2-position and a bromine at the 6-position makes this compound a valuable precursor for constructing targeted libraries for biological screening. Key Identifiers: • CAS Number: 1516874-64-8 • Molecular Formula: C 12 H 7 BrFN 3 • Molecular Weight: 292.11 g/mol This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. All information provided is for scientific reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFN3/c13-9-3-6-11-15-12(16-17(11)7-9)8-1-4-10(14)5-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBOVHXUHZRLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis offers a scalable and efficient approach for large-scale production. The broad substrate scope and good functional group tolerance make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions with various reagents to form new heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, often using solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound, while condensation reactions can result in the formation of fused heterocyclic systems .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets. It acts as an inverse agonist of RORγt, a nuclear receptor involved in the regulation of immune responses. Additionally, it inhibits the activity of JAK1 and JAK2, which are tyrosine kinases involved in cytokine signaling pathways . These interactions result in the modulation of various biological processes, including inflammation and cell proliferation.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Bromine Position :

    • The target compound’s bromine at position 6 distinguishes it from analogs like 7-bromo-[1,2,4]triazolo[1,5-a]pyridine (bromine at position 7), which has been evaluated for antibacterial activity against Gram-positive bacteria . Positional isomerism significantly impacts bioactivity; for instance, bromine at position 6 may enhance steric hindrance or alter binding affinity compared to position 5.
    • In antioxidant studies, derivatives with bromine at positions 1 and 5 (e.g., compound 4b in ) exhibited higher activity (40.16% inhibition of reactive oxygen species) compared to bromine at position 6, highlighting the critical role of substituent placement .
  • The fluorine atom in the target compound enhances electronegativity, improving metabolic stability and membrane permeability compared to non-halogenated analogs .

Physicochemical Properties

  • Solubility and Stability : The target compound is a crystalline solid soluble in organic solvents (e.g., CH2Cl2, THF) , whereas 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine () may exhibit reduced solubility due to methyl group hydrophobicity.
  • Melting Points: Derivatives like 6a () melt at 229°C, suggesting that bromine and aryl substituents increase thermal stability compared to non-brominated analogs.

Data Tables

Table 1: Substituent Effects on Bioactivity

Compound Name Bromine Position Key Substituent Bioactivity (Highlight) Reference
Target Compound 6 4-fluorophenyl Potential herbicidal/antibacterial
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine 7 None Antibacterial (Gram-positive)
4b (Antioxidant derivative) 1, 5 Amino group 40.16% ROS inhibition
6-Bromo-2-(4-methoxyphenyl)-triazolopyrimidine 6 4-methoxyphenyl Unreported (structural analog)

Biological Activity

6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound belonging to the triazolopyridine family. Its unique structure includes a bromine atom and a fluorophenyl group, contributing to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₇BrFN₃
  • Molecular Weight : 292.11 g/mol
  • Structure : The compound features a five-membered ring with three nitrogen atoms and two carbon atoms, enhancing its reactivity and biological interactions.

This compound exhibits several mechanisms of action:

  • Inverse Agonist Activity : It acts as an inverse agonist for the nuclear receptor RORγt, which plays a crucial role in immune regulation.
  • JAK Inhibition : The compound inhibits Janus kinases (JAK1 and JAK2), which are involved in cytokine signaling pathways. This inhibition can lead to reduced inflammation and immune responses.

Biological Activities

Research indicates that this compound possesses significant biological activities:

Antimicrobial Activity

The compound shows promising antimicrobial properties against various pathogens. For instance:

  • Mycobacterium tuberculosis : Exhibits strong antimicrobial activity.
  • Bacterial Strains : Potential effectiveness against specific strains has been noted in comparative studies with similar compounds.

Anti-inflammatory Effects

The inhibition of JAK1 and JAK2 suggests potential applications in treating inflammatory diseases. The compound's ability to modulate cytokine production makes it a candidate for further research in autoimmune conditions.

Cytotoxicity Studies

Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines:

  • Cell Viability Assays : IC₅₀ values in various cancer cell lines indicate its potential as an anticancer agent. For example:
CompoundCell LineIC₅₀ (μM)Cytotoxicity (%)
This compoundA3751067%
ControlA375-100%

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • A comparative analysis demonstrated that this compound outperformed some traditional antibiotics against resistant bacterial strains.
    • Mechanistic studies revealed its interaction with bacterial enzymes critical for survival.
  • Anti-inflammatory Research :
    • In vivo models showed significant reduction in inflammation markers when treated with this compound.
    • The study emphasized its potential role in managing chronic inflammatory diseases.
  • Cytotoxicity Evaluation :
    • Research involving various cancer cell lines indicated that the compound selectively induces apoptosis in malignant cells while sparing normal cells.
    • Results suggest that structural modifications could enhance its potency and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine, and how do reaction conditions influence yields?

  • Methodology : The compound is typically synthesized via oxidative cyclization of substituted amidines or N-(2-pyridyl)guanidines. For example, oxidative agents like NaOCl, Pb(OAc)₄, or MnO₂ are used to cyclize N-(2-pyridyl)amidines into the triazolo[1,5-a]pyridine core . Microwave-assisted protocols under metal-free conditions can improve regioselectivity and reduce by-products . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., piperidine) significantly impact yields, with optimized conditions achieving up to 97% efficiency .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodology : Structural confirmation relies on NMR (¹H/¹³C), IR, and mass spectrometry. For example, ¹H NMR identifies aromatic protons (δ 7.26–8.42 ppm) and substituents like bromine or fluorine . X-ray crystallography may resolve ambiguities in regiochemistry, particularly when bromine and fluorine substituents occupy adjacent positions . High-resolution MS validates molecular weight (C₁₀H₆BrFN₃; theoretical MW: 274.06 g/mol) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Methodology : The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability tests under dark, dry conditions at room temperature show no decomposition over 6 months . Refractive index (1.751) and pKa (1.46) data inform buffer selection for biological assays .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are the methodological considerations?

  • Methodology : The bromine atom at position 6 serves as a reactive site for palladium-catalyzed cross-coupling. Optimized Suzuki reactions use Pd(PPh₃)₄, K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C. Steric hindrance from the 4-fluorophenyl group requires longer reaction times (24–48 hours) to achieve >85% conversion . TLC monitoring and column chromatography (silica gel, hexane/EtOAc) are critical for isolating products.

Q. What contradictory data exist regarding the compound's biological activity, and how can experimental design address these discrepancies?

  • Methodology : Some studies report antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), while others show no efficacy . Contradictions may arise from assay conditions (e.g., broth microdilution vs. disk diffusion) or impurities. Rigorous purity validation (HPLC ≥98%) and dose-response curves (0.1–100 µM) are recommended. Comparative studies with analogs (e.g., 6-chloro derivatives) can isolate substituent-specific effects .

Q. What computational modeling approaches are used to predict binding affinities of this compound to kinase targets (e.g., JAK2 or VEGFR-2)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with kinase ATP-binding pockets. The triazole ring forms hydrogen bonds with hinge regions (e.g., Glu915 in JAK2), while the 4-fluorophenyl group enhances hydrophobic contacts . Free energy calculations (MM-PBSA) validate binding modes, with ΔG values ≤−8 kcal/mol indicating high affinity .

Q. How does the compound's electronic structure (e.g., HOMO-LUMO gap) correlate with its photophysical properties in OLED applications?

  • Methodology : DFT calculations (B3LYP/6-31G*) reveal a narrow HOMO-LUMO gap (3.2 eV), suggesting potential as a blue-light emitter in OLEDs . Experimental validation via UV-Vis (λₑₘ: 450 nm) and cyclic voltammetry (Eₒₓ: +1.2 V vs. Ag/Ag⁺) confirms charge transport properties. Device fabrication uses spin-coating with PMMA matrices to enhance stability .

Safety and Best Practices

Q. What safety protocols are recommended for handling this compound, given limited toxicological data?

  • Methodology : Treat as a potential irritant (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood. Waste must be collected separately and incinerated to avoid brominated by-products . Acute toxicity assays (e.g., zebrafish LC₅₀) are advised for novel derivatives .

Data Contradictions and Resolution

Parameter Reported Value 1 Reported Value 2 Resolution Strategy
Melting Point 100–102°C 116–117°C Validate purity via DSC; check for polymorphism.
Antimicrobial MIC 2–8 µg/mL No activity Standardize broth microdilution (CLSI guidelines).
Synthetic Yield 89–97% 70–75% Optimize catalyst loading (e.g., 10 mol% piperidine).

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